Rosiglitazone, a member of the thiazolidinedione class of drugs, is recognized for its role in improving insulin sensitivity and managing blood glucose levels in patients with type 2 diabetes. It functions as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of adipocyte differentiation, fatty acid storage, and glucose metabolism35. Despite its therapeutic benefits, the use of rosiglitazone has been scrutinized due to concerns over adverse effects, leading to a re-evaluation of its safety profile and mechanisms of action4.
Rosiglitazone exerts its effects primarily through the activation of PPARγ, which leads to the transcriptional regulation of genes involved in glucose and lipid metabolism. Studies have shown that rosiglitazone can decrease liver fat content and increase insulin clearance, which correlates with an increase in serum adiponectin concentrations1. Additionally, it has been found to suppress inflammatory signaling in glial cells by inducing the expression of suppressors of cytokine signaling (SOCS1 and SOCS3), which inhibit Janus kinase (JAK) activity, thereby attenuating brain inflammation2. In adipocytes, rosiglitazone has been shown to increase the expression of genes such as p85alpha phosphatidylinositol 3-kinase (PI3K) and uncoupling protein-2 (UCP2), which are associated with improved insulin sensitivity3. Furthermore, it can redistribute transcription to PPARγ-driven enhancers, affecting gene transcription and potentially informing anti-diabetic drug development4.
Rosiglitazone is primarily used in the management of type 2 diabetes, where it improves hepatic and peripheral insulin sensitivity. It has been shown to decrease hemoglobin A1c (HbA1c) levels, insulin, and free fatty acid concentrations in patients with type 2 diabetes1. Additionally, it can enhance the insulin secretory response via the PI3K pathway, suggesting a direct effect on pancreatic beta cells9.
The anti-inflammatory properties of rosiglitazone have implications for the treatment of various inflammatory diseases. By suppressing JAK-STAT signaling in glial cells, rosiglitazone may offer therapeutic benefits for brain inflammation and potentially other inflammatory conditions2.
Rosiglitazone influences lipid metabolism by regulating the expression of genes involved in lipid uptake, mobilization, and synthesis. It has been shown to up-regulate lipoprotein lipase (LPL) and hormone-sensitive lipase (HSL) while down-regulating fatty acid synthase (FAS) gene expression in adipocytes, promoting fatty acid utilization and thermogenesis8. Moreover, it inhibits acyl-CoA synthetase activity and fatty acid partitioning to diacylglycerol and triacylglycerol in vascular cells, which may have implications for atherosclerosis6.
Contrary to its adipogenic effect on preadipocytes, rosiglitazone decreases lipid content in mature adipocytes by altering energy metabolism and reducing adipokine expression, except for adiponectin and apolipoprotein E. This suggests a complex role in adipose tissue function and insulin sensitization7.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4